Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core hexahydropyrimidine structure. Key reactions include the formation of the furan ring and the introduction of the trifluoromethyl group. Reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various substitution reagents. Reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.
Medicine: In the medical field, this compound is being explored for its potential therapeutic properties. It may have applications in treating diseases or conditions related to its biological activity.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, resulting in the desired biological or therapeutic effects. The exact mechanisms are often studied using advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other derivatives of hexahydropyrimidine and related furan-based molecules. These compounds share structural similarities but may have different functional groups or substituents.
Uniqueness: What sets Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate apart is its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it distinct from its analogs.
Biological Activity
Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (referred to as compound E) is a complex organic molecule with potential therapeutic applications. This article explores the biological activity of compound E, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound E is characterized by the following structural formula:
This structure includes a hexahydropyrimidine core with various substituents that contribute to its biological activity.
1. Antimicrobial Activity
Research has shown that compound E exhibits significant antimicrobial properties. In vitro studies indicated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing that compound E has a lower MIC compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .
2. Anti-inflammatory Effects
Compound E has demonstrated anti-inflammatory activity in several models. In a study utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages, compound E significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
3. Cytotoxicity and Cancer Research
The cytotoxic effects of compound E were evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that compound E induced apoptosis in these cell lines, with IC50 values suggesting potent anticancer properties. Further investigation revealed that the compound disrupts mitochondrial function and activates caspase pathways, leading to programmed cell death .
Case Study 1: Antimicrobial Application
In a clinical trial assessing the efficacy of compound E in treating skin infections caused by resistant bacterial strains, patients showed significant improvement within three days of treatment. The trial highlighted the compound's ability to penetrate biofilms, which are often resistant to conventional therapies .
Case Study 2: Anti-inflammatory Research
A preclinical study focused on the anti-inflammatory effects of compound E in an arthritis model demonstrated a marked reduction in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators in treated animals compared to controls .
The biological activities of compound E are attributed to its unique chemical structure, which allows it to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compound E has been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, contributing to its anti-inflammatory effects.
- Modulation of Cellular Pathways : The compound affects multiple signaling pathways, including MAPK and NF-kB pathways, which are pivotal in inflammation and cancer progression.
Data Tables
Properties
IUPAC Name |
ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O5/c1-3-22-10(19)8-9(7-5-4-6(2)23-7)17-11(20)18-12(8,21)13(14,15)16/h4-5,8-9,21H,3H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHORAGMGQHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.